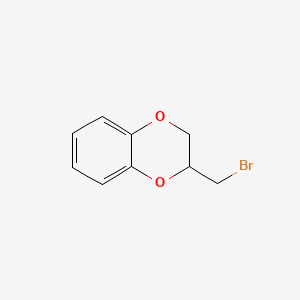

2-Bromomethyl-1,4-benzodioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFKNVZIFTCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301573 | |

| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-34-3 | |

| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromomethyl-1,4-benzodioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2164-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromomethyl-1,4-benzodioxane: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid 1,4-benzodioxane scaffold, coupled with the reactive bromomethyl group, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery, with a focus on its role as a precursor to adrenergic and serotonin receptor ligands.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 2164-34-3 | [1] |

| Appearance | Colorless to light yellow or light orange clear liquid | [2] |

| Boiling Point | 250-251 °C | [3] |

| Density | 1.533 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5720 | [3] |

| Purity | ≥ 97% | [3] |

| Storage Conditions | Store at room temperature | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 2-Hydroxymethyl-1,4-benzodioxane to the target compound using dibromotriphenylphosphorane.

Materials:

-

2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol)

-

Acetonitrile (200 mL)

-

Dibromotriphenylphosphorane (50 g, 119 mmol)

-

Ether/Hexane (1:1 mixture)

Procedure:

-

In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane in acetonitrile.

-

Add dibromotriphenylphosphorane to the solution.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

To the resulting residue, add a 1:1 mixture of ether and hexane to precipitate triphenylphosphine oxide.

-

Remove the triphenylphosphine oxide by filtration.

-

Evaporate the solvent from the filtrate to yield this compound as a brownish solid. This material is often used in subsequent steps without further purification.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dioxane ring, and the bromomethyl group.

-

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.0 ppm.

-

Dioxane Ring Protons:

-

The methine proton (CH-O) is expected to appear as a multiplet around δ 4.5-4.7 ppm.

-

The methylene protons (CH₂-O) will likely appear as two separate multiplets between δ 4.0 and 4.4 ppm due to their diastereotopic nature.

-

-

Bromomethyl Protons (CH₂Br): A doublet of doublets or a multiplet is expected around δ 3.5-3.7 ppm.

For comparison, the ¹H NMR spectrum of the parent 1,4-benzodioxan shows signals at δ 6.85 ppm (m, 4H, aromatic) and δ 4.18 ppm (s, 4H, O-CH₂-CH₂-O).[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Signals are expected in the region of δ 115-145 ppm.

-

Dioxane Ring Carbons:

-

The methine carbon (CH-O) should appear around δ 70-75 ppm.

-

The methylene carbon (CH₂-O) is expected around δ 65-70 ppm.

-

-

Bromomethyl Carbon (CH₂Br): A signal is anticipated in the range of δ 30-35 ppm.

The ¹³C NMR spectrum of 6-bromo-1,4-benzodioxane shows aromatic signals at approximately δ 115, 118, 122, 125, 142, and 144 ppm, with the dioxane carbons at δ 64 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): Two bands expected in the range of 1000-1300 cm⁻¹ (asymmetric and symmetric stretching).

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron impact mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

Loss of a bromine radical (M⁺ - Br) to give a fragment at m/z 149.

-

Loss of the bromomethyl group (M⁺ - CH₂Br) resulting in a fragment at m/z 135.

-

Cleavage of the dioxane ring can lead to various smaller fragments.

-

Reactivity and Applications in Drug Development

The presence of the bromomethyl group makes this compound an excellent electrophile for Sₙ2 reactions. This reactivity is widely exploited in the synthesis of pharmaceuticals by introducing various nucleophiles to build more complex molecular architectures.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with a generic nucleophile.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., amine, phenol, thiol) (1.1 - 2.2 eq)

-

Base (e.g., K₂CO₃, NaH, Et₃N) (if necessary)

-

Solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

-

Dissolve this compound in a suitable anhydrous solvent in a reaction flask.

-

Add the nucleophile and, if required, a base.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.[7]

Role in the Synthesis of Adrenergic and Serotonin Receptor Ligands

The 1,4-benzodioxane moiety is a key pharmacophore in a number of clinically significant drugs that target adrenergic and serotonin receptors.[8][9] this compound is a pivotal intermediate in the synthesis of these compounds.

Adrenergic Receptor Antagonists

The 1,4-benzodioxane nucleus is a core component of several α-adrenergic receptor antagonists, such as WB-4101 and its analogues.[10] These compounds are valuable pharmacological tools for studying the cardiovascular system and have potential therapeutic applications in conditions like hypertension. The synthesis of these molecules often involves the reaction of this compound with an appropriate amine-containing side chain.

Serotonin Receptor Ligands

Derivatives of 1,4-benzodioxane have also shown significant activity as ligands for various serotonin (5-HT) receptor subtypes, including 5-HT₁A.[4][9] These receptors are implicated in the pathophysiology of depression and anxiety. The synthetic versatility of this compound allows for the systematic modification of the molecule to optimize its affinity and selectivity for specific serotonin receptor subtypes, aiding in the development of novel CNS-active drugs.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its straightforward synthesis and the electrophilic nature of its bromomethyl group provide a reliable platform for the construction of diverse molecular libraries. The established importance of the 1,4-benzodioxane scaffold in targeting key physiological receptors underscores the continued relevance of this compound in the pursuit of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their drug discovery and development endeavors.

References

- 1. This compound | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.1 Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1‑Adrenergic and 5‑HT1A Receptor Binding Sites Recognition [pubblicazioni.unicam.it]

- 3. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]

- 6. 6-BROMO-1,4-BENZODIOXANE(52287-51-1) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological evaluation of some WB4101 analogues bearing a naphthodioxanic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromomethyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromomethyl-1,4-benzodioxane, a key intermediate in the synthesis of various pharmaceuticals.[1] This document details the synthetic protocols and the analytical techniques required for its unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-Hydroxymethyl-1,4-benzodioxane.

Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

A common method for the synthesis of 2-Hydroxymethyl-1,4-benzodioxane involves the reaction of pyrocatechol with epichlorohydrin.[2]

Experimental Protocol:

-

Combine 0.5 mole of pyrocatechol with 1.5 moles of epichlorohydrin.

-

Add 1 mole of a 10% aqueous potassium hydroxide solution.

-

Stir the mixture vigorously at 100°C.

-

After cooling, extract the mixture with ether.

-

Wash the ether extract with a dilute potassium hydroxide solution and then with water.

-

Dry the ether extract and evaporate the solvent.

-

Recrystallize the product from ethanol to yield 2-Hydroxymethyl-1,4-benzodioxane.

Bromination of 2-Hydroxymethyl-1,4-benzodioxane

The hydroxyl group of 2-Hydroxymethyl-1,4-benzodioxane can be substituted with bromine using a suitable brominating agent, such as dibromotriphenylphosphorane.

Experimental Protocol:

-

Dissolve 17.9 g (107 mmol) of 2-Hydroxymethyl-1,4-benzodioxane in 200 mL of acetonitrile.

-

Add 50 g (119 mmol) of dibromotriphenylphosphorane to the solution.

-

Stir the mixture for 30 minutes.

-

Evaporate the solvent.

-

Take up the residue in a 1:1 mixture of ether/hexane.

-

Remove the triphenylphosphine oxide by filtration.

-

Evaporate the solvent to obtain this compound as a brownish solid. This product is often used without further purification.[3]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure. Two-dimensional NMR techniques like HSQC and HMBC can be employed for unambiguous assignment of signals, particularly for substituted analogs.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-aromatic | 6.85 - 7.00 | Multiplet |

| H-2 (methine) | 4.40 - 4.50 | Multiplet |

| H-3 (methylene) | 4.10 - 4.30 | Multiplet |

| H-5 (bromomethyl) | 3.50 - 3.60 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-aromatic (quaternary) | 142.0 - 144.0 |

| C-aromatic (CH) | 117.0 - 123.0 |

| C-2 (methine) | 70.0 - 72.0 |

| C-3 (methylene) | 65.0 - 67.0 |

| C-5 (bromomethyl) | 33.0 - 35.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Relative Intensity |

| 228/230 | [M]⁺ (Molecular ion) | Moderate |

| 149 | [M - Br]⁺ | High |

| 121 | [C₇H₅O₂]⁺ | Moderate |

| 93 | [C₆H₅O]⁺ | Moderate |

The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with approximately equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Analysis:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Ether |

| 700-600 | C-Br stretch | Alkyl halide |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the 1,4-benzodioxane scaffold is a common motif in a variety of biologically active compounds.[4] Derivatives of 2-substituted-1,4-benzodioxanes have been shown to interact with adrenergic and serotonergic receptors.[5] For instance, some analogs act as antagonists at α1-adrenergic receptors and as agonists or antagonists at 5-HT₁ₐ serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a 2-substituted-1,4-benzodioxane derivative acting as a GPCR antagonist.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known activities of related 1,4-benzodioxane compounds and has not been experimentally verified for this compound itself.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. This guide has provided a detailed overview of its synthesis and the key analytical techniques for its characterization. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous confirmation of its structure. Further research into the biological activities of this specific compound could reveal novel therapeutic applications, potentially through the modulation of GPCR signaling pathways.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromomethyl-1,4-benzodioxane (CAS: 2164-34-3)

Introduction

This compound is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its structure, featuring a reactive bromomethyl group attached to the 1,4-benzodioxane scaffold, makes it a valuable building block for the synthesis of a wide range of more complex molecules.[1] The 1,4-benzodioxane moiety itself is a key substructure in numerous biologically active compounds, including antibacterial agents, anticancer therapeutics, and antagonists for various receptors.[2][3][4][5][6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for a technical audience.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and quality control.

Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 2164-34-3[1][8][9] |

| Molecular Formula | C₉H₉BrO₂[1][10] |

| Molecular Weight | 229.07 g/mol [1][8] |

| IUPAC Name | 3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine[8] |

| SMILES String | BrCC1COc2ccccc2O1 |

| InChI Key | QYLFKNVZIFTCIY-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity (Assay) | ≥ 97-98% (GC) | [1] |

| Boiling Point | 250-251 °C | [1][9] |

| Density | 1.533 - 1.54 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5720 | [9] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

FTIR and ATR-IR Spectra: Reference spectra are available and have been recorded, providing confirmation of the functional groups present in the molecule.[8]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is based on a standard literature procedure for the conversion of alcohols to alkyl bromides.[11]

Materials:

-

2-Hydroxymethyl-1,4-benzodioxane (107 mmol, 17.9 g)

-

Acetonitrile (200 mL)

-

Dibromotriphenylphosphorane (119 mmol, 50 g)

-

Diethyl ether

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (17.9 g) in acetonitrile (200 mL).

-

To this solution, add dibromotriphenylphosphorane (50 g) portion-wise, maintaining control over any potential exotherm.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

Take up the resulting residue in a 1:1 mixture of diethyl ether and hexane.

-

The byproduct, triphenylphosphine oxide, will precipitate as a solid. Remove it by filtration.

-

Evaporate the solvent from the filtrate to yield the crude this compound as a brownish solid.[11]

-

This crude product is often of sufficient purity for subsequent reactions without further purification.[11]

Reactivity and Applications in Drug Development

The utility of this compound stems from its enhanced electrophilic properties, conferred by the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions.[1]

General Reactivity

The primary site of reactivity is the carbon atom of the bromomethyl group. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds, displacing the bromide ion. This reactivity is fundamental to its role as a molecular building block.

Applications Overview

Caption: Key application areas for this compound.

Role in Drug Discovery

The 1,4-benzodioxane scaffold is prevalent in molecules targeting a variety of biological systems.[4][5][7] this compound serves as a key intermediate for introducing this valuable pharmacophore. Its applications include:

-

Synthesis of Pharmaceutical Compounds: It is a crucial intermediate in synthesizing drugs, particularly those targeting neurological disorders.[1]

-

Scaffold for Bioactive Molecules: The benzodioxane moiety is a recognized structural feature in compounds acting as adrenergic, serotoninergic, and nicotinic receptor antagonists and agonists.[2][7]

Use in Materials Science

-

Polymer Chemistry: The compound is used to produce specialty polymers, where the benzodioxane unit can enhance properties such as thermal stability and chemical resistance.[1]

General Experimental Workflow: Nucleophilic Substitution

This section provides a generalized workflow for a typical nucleophilic substitution reaction, a common application for this reagent.

Caption: Generalized workflow for a nucleophilic substitution reaction.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification

| Hazard Class | Code | Statement |

| Serious Eye Irritation | H319 | Causes serious eye irritation[8][12] |

| Skin Irritation | H315 | Causes skin irritation[8][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation[8][12] |

Precautionary Statements and PPE

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

-

Recommended PPE: Chemical safety goggles (eyeshields), chemical-resistant gloves (e.g., Viton®), and a suitable respirator (e.g., type ABEK filter) are mandatory.[10]

-

Storage: Store at room temperature in a well-ventilated place with the container tightly closed.[1][10]

-

Incompatibilities: Avoid strong oxidizing agents.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. tsijournals.com [tsijournals.com]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 2164-34-3 [m.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. prepchem.com [prepchem.com]

- 12. chemicalbook.com [chemicalbook.com]

Synthesis of 2-Bromomethyl-1,4-benzodioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromomethyl-1,4-benzodioxane, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved in a two-step process commencing from catechol. This document outlines the detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound from catechol proceeds through the formation of a key intermediate, 2-Hydroxymethyl-1,4-benzodioxane. This intermediate is subsequently brominated to yield the final product. The overall reaction scheme is a fundamental process for accessing this important chemical scaffold.

II. Experimental Protocols

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

The initial step involves the reaction of catechol with an appropriate three-carbon building block to form the 1,4-benzodioxane ring system. One common and effective method utilizes epichlorohydrin in the presence of a base.[1][2] An alternative "greener" approach involves the reaction of catechol with glycerol carbonate.[3]

Protocol using Epichlorohydrin:

A mixture of catechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is stirred vigorously at 100°C.[1] After cooling, the reaction mixture is extracted with ether. The ethereal extract is then washed sequentially with a dilute potassium hydroxide solution and water. Following drying and evaporation of the solvent, the crude product is recrystallized from ethanol to yield 2-Hydroxymethyl-1,4-benzodioxane.[1]

Step 2: Synthesis of this compound

The second step is the bromination of the hydroxyl group of 2-Hydroxymethyl-1,4-benzodioxane. A reliable method for this transformation employs dibromotriphenylphosphorane.

Protocol using Dibromotriphenylphosphorane:

2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) is dissolved in acetonitrile (200 mL).[4] To this solution, dibromotriphenylphosphorane (50 g, 119 mmol) is added, and the mixture is stirred for 30 minutes.[4] The solvent is then removed by evaporation. The resulting residue is taken up in a 1:1 mixture of ether and hexane. The precipitated triphenylphosphine oxide is removed by filtration. Evaporation of the filtrate yields this compound as a brownish solid, which can often be used in subsequent steps without further purification.[4]

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from catechol.

| Reaction Step | Reactants | Molar Ratio (Catechol:Reagent) | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield |

| 1. Formation of 2-Hydroxymethyl-1,4-benzodioxane | Catechol, Epichlorohydrin | 1 : 3 | 10% aq. KOH | Water | Not Specified | 100°C | Not Specified |

| 1. (Alternative) | Catechol, Glycerol Carbonate | 1 : >1 | NaOCH₃ | None | 1 hour | 170°C | up to 88%[3] |

| 2. Bromination | 2-Hydroxymethyl-1,4-benzodioxane, Dibromotriphenylphosphorane | 1 : 1.11 | - | Acetonitrile | 30 minutes | Not Specified | Not Specified |

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process from catechol to this compound.

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Bromomethyl-1,4-benzodioxane

This guide provides the fundamental physicochemical properties of 2-Bromomethyl-1,4-benzodioxane, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.

Physicochemical Data

The core molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C9H9BrO2 | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [2][3][4] |

| CAS Number | 2164-34-3 | [1][3] |

Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements.

There are no signaling pathways, experimental workflows, or logical relationships applicable to the presentation of the molecular weight and formula of a single chemical compound. Therefore, no diagrams are provided.

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 1,4-Benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant molecules.[1][2] The functionalization of this core structure is crucial for the development of new therapeutic agents. Among the various derivatives, 2-bromomethyl-1,4-benzodioxane stands out as a key intermediate due to the high reactivity of its bromomethyl group. This technical guide provides a comprehensive overview of the reactivity of this functional group, focusing on its utility in forming new carbon-heteroatom and carbon-carbon bonds. We will delve into the mechanistic underpinnings of its reactivity, provide a comparative analysis of its reactions with various nucleophiles, and present detailed experimental protocols for key transformations.

Core Reactivity Principles

The reactivity of the bromomethyl group in 1,4-benzodioxane is primarily governed by its benzylic-like nature. The carbon atom bonded to the bromine is adjacent to the benzene ring of the benzodioxane system. This proximity allows for the stabilization of the transition state in nucleophilic substitution reactions through π-orbital overlap.

Nucleophilic Substitution: The Predominant Reaction Pathway

The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions, predominantly through an S(_N)2 mechanism.[3][4][5] This is attributed to the primary nature of the carbon and the good leaving group ability of the bromide ion.

Key Factors Influencing S(_N)2 Reactivity:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Steric Hindrance: The accessibility of the electrophilic carbon is crucial. As a primary halide, this compound is sterically unhindered, favoring the S(_N)2 pathway.

-

Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetone, are ideal for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[6]

-

Leaving Group: Bromide is an excellent leaving group, facilitating the substitution reaction.

While the S(_N)2 mechanism is dominant, under conditions that favor carbocation formation (e.g., in the presence of a silver salt or in highly polar, protic solvents), an S(_N)1 pathway may be possible, although less common for this primary benzylic-like halide.

Quantitative Reactivity Analysis

| Nucleophile Category | Example Nucleophile | Relative Reactivity | Typical Products |

| Oxygen Nucleophiles | |||

| Phenoxides (e.g., sodium phenoxide) | High | Aryl ethers | |

| Alkoxides (e.g., sodium ethoxide) | High | Alkyl ethers | |

| Carboxylates (e.g., sodium acetate) | Moderate | Esters | |

| Nitrogen Nucleophiles | |||

| Azide (e.g., sodium azide) | High | Alkyl azides | |

| Amines (e.g., piperidine, ammonia) | Moderate-High | Substituted amines | |

| Phthalimide anion | Moderate | Protected primary amines | |

| Sulfur Nucleophiles | |||

| Thiolates (e.g., sodium thiophenoxide) | Very High | Thioethers | |

| Carbon Nucleophiles | |||

| Cyanide (e.g., sodium cyanide) | High | Nitriles | |

| Enolates (e.g., diethyl malonate anion) | Moderate | C-alkylated products | |

| Organometallics (e.g., Grignard reagents) | See Section 5.0 | C-C bond formation |

Key Synthetic Transformations and Experimental Protocols

The reactivity of the bromomethyl group makes this compound a versatile building block for a variety of important chemical transformations.

Williamson Ether Synthesis

The reaction of this compound with alkoxides or phenoxides is a classic example of the Williamson ether synthesis, a reliable method for the formation of ethers.[4][6][7]

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)-1,4-benzodioxane

-

Materials: this compound, phenol, sodium hydroxide, ethanol, diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol with gentle heating.

-

Add phenol (1.0 equivalent) to the solution and stir until a clear solution of sodium phenoxide is formed.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(phenoxymethyl)-1,4-benzodioxane.

-

Synthesis of Amines

Primary and secondary amines can be synthesized through the reaction of this compound with ammonia or primary/secondary amines, respectively. For the synthesis of primary amines, the Gabriel synthesis is often preferred to avoid over-alkylation.[8][9]

Experimental Protocol: Gabriel Synthesis of 2-(Aminomethyl)-1,4-benzodioxane

-

Materials: this compound, potassium phthalimide, N,N-dimethylformamide (DMF), hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask.

-

Add this compound (1.0 equivalent) to the solution and heat the mixture at 80-100 °C.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(1,4-benzodioxan-2-ylmethyl)phthalimide.

-

Filter the solid, wash with water, and dry.

-

Suspend the dried phthalimide derivative in ethanol and add hydrazine hydrate (1.5-2.0 equivalents).

-

Heat the mixture to reflux. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Basify the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, concentrate, and purify the resulting 2-(aminomethyl)-1,4-benzodioxane by distillation or chromatography.

-

Formation of Carbon-Carbon Bonds

The bromomethyl group can be displaced by carbon nucleophiles to form new C-C bonds.

Experimental Protocol: Synthesis of 2-(Cyanomethyl)-1,4-benzodioxane

-

Materials: this compound, sodium cyanide, dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO.

-

Add this compound (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into a large volume of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(cyanomethyl)-1,4-benzodioxane.

-

Other Important Reactions

Grignard Reagent Formation

While the formation of a Grignard reagent from this compound is theoretically possible, it can be challenging.[5][10] The presence of the ether oxygens in the 1,4-dioxane ring can potentially coordinate with the magnesium, and the reactivity of the resulting Grignard reagent must be carefully controlled to avoid side reactions. The reaction must be carried out under strictly anhydrous conditions using an ether solvent like diethyl ether or THF.[5]

Potential Side Reactions

In reactions with strongly basic nucleophiles, elimination (E2) can be a competing side reaction, although it is generally less favored for primary halides compared to substitution.[7] In the case of bulky nucleophiles or bases, the likelihood of elimination increases.

Visualizing Reaction Pathways and Workflows

Caption: Nucleophilic substitution pathways of this compound.

Caption: Workflow for the Gabriel synthesis of 2-aminomethyl-1,4-benzodioxane.

Conclusion

The bromomethyl group in 1,4-benzodioxane is a highly reactive and synthetically versatile functional group. Its propensity to undergo S(_N)2 reactions with a wide array of nucleophiles makes it an invaluable tool for the elaboration of the 1,4-benzodioxane scaffold. This guide has provided a detailed overview of its reactivity, offering both a theoretical framework and practical experimental guidance. For researchers in drug discovery and development, a thorough understanding of the reactivity of this compound is essential for the efficient design and synthesis of novel bioactive molecules.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. francis-press.com [francis-press.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. web.mnstate.edu [web.mnstate.edu]

The Versatile Intermediate: A Technical Guide to 2-Bromomethyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structure, combining a benzene ring fused to a dioxane ring with a reactive bromomethyl group, makes it an important precursor for a variety of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications as a synthetic intermediate, with a focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 2164-34-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 229.07 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow or light orange clear liquid | [4] |

| Boiling Point | 250-251 °C (lit.) | [3] |

| Density | 1.533 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5720 (lit.) | [3] |

| Solubility | Soluble in common organic solvents | |

| SMILES | BrCC1COc2ccccc2O1 | |

| InChI | 1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

| Technique | Data | Reference |

| ¹H NMR | Spectral data available on NMRShiftDB. | [5] |

| ¹³C NMR | Spectral data for related benzodioxane structures are available, which can be used for comparative analysis. | [6][7][8] |

| FTIR | FTIR and ATR-IR spectra are available on PubChem, recorded on a Bruker Tensor 27 FT-IR. | [5] |

| Mass Spectrometry | Predicted collision cross section data for various adducts are available on PubChemLite. | [9] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is adapted from established synthetic methods.

Materials:

-

2-Hydroxymethyl-1,4-benzodioxane

-

Dibromotriphenylphosphorane

-

Acetonitrile

-

Diethyl ether

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in acetonitrile.

-

To this solution, add dibromotriphenylphosphorane (1.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Remove the solvent by rotary evaporation.

-

To the residue, add a 1:1 mixture of diethyl ether and hexane.

-

The precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound as a brownish solid. This crude product is often used in subsequent steps without further purification.

Application as a Synthetic Intermediate: Synthesis of α1-Adrenergic Receptor Antagonists

This compound is a crucial intermediate in the synthesis of a class of pharmaceuticals known as α1-adrenergic receptor antagonists. These drugs are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). A prominent example is Doxazosin.

Synthetic Workflow: Doxazosin Synthesis

The synthesis of Doxazosin involves the reaction of a 1,4-benzodioxane moiety with a piperazine derivative, followed by coupling with a quinazoline core. While various synthetic routes exist, the following workflow illustrates the key transformations where a 1,4-benzodioxane intermediate is essential. The initial step often involves the formation of a more stable benzodioxane derivative like the carboxylic acid or an ester before coupling with piperazine.

Step 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine This key intermediate is typically synthesized by reacting 1,4-benzodioxane-2-carbonyl chloride with piperazine. The carbonyl chloride itself is prepared from 1,4-benzodioxane-2-carboxylic acid.

Experimental Protocol (Illustrative):

-

A solution of 1,4-benzodioxane-2-carbonyl chloride in a suitable solvent (e.g., N,N-dimethylformamide) is prepared.

-

Piperazine is added to the solution, often in the presence of a base like potassium carbonate to neutralize the HCl generated.

-

The reaction mixture is stirred, typically at an elevated temperature (e.g., 80 °C), for several hours.

-

After completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Condensation with 2-chloro-4-amino-6,7-dimethoxyquinazoline The final step involves the nucleophilic substitution reaction between the secondary amine of the piperazine ring and the chloro-quinazoline derivative.

Experimental Protocol (Illustrative):

-

1-(1,4-Benzodioxane-2-carbonyl)piperazine and 2-chloro-4-amino-6,7-dimethoxyquinazoline are refluxed in a high-boiling solvent such as n-butanol.

-

The reaction proceeds for several hours.

-

Upon cooling, the product, Doxazosin hydrochloride, precipitates and can be collected by filtration.

-

The free base, Doxazosin, can be obtained by treating the hydrochloride salt with a base like aqueous ammonia.

Biological Activity and Signaling Pathway

The pharmacological effect of drugs derived from this compound, such as Doxazosin, stems from their ability to antagonize α1-adrenergic receptors.[1][10] These receptors are integral to the sympathetic nervous system and play a crucial role in smooth muscle contraction, particularly in blood vessels and the prostate.

α1-Adrenergic Receptor Signaling Pathway

Norepinephrine, released from sympathetic nerves, normally binds to α1-adrenergic receptors, which are Gq protein-coupled receptors.[11] This binding initiates a signaling cascade that leads to smooth muscle contraction. Doxazosin competitively blocks this binding, leading to smooth muscle relaxation.[1][2]

The key steps in the α1-adrenergic receptor signaling pathway are as follows:

-

Agonist Binding: Norepinephrine binds to the α1-adrenergic receptor.

-

Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG together activate Protein Kinase C.

-

Smooth Muscle Contraction: PKC and Ca²⁺-calmodulin-dependent kinases phosphorylate downstream targets, ultimately leading to the contraction of smooth muscle cells.

Doxazosin, by blocking the initial agonist binding step, prevents this entire cascade, resulting in vasodilation and relaxation of the smooth muscle in the prostate and bladder neck.[2][10]

Conclusion

This compound stands out as a valuable and versatile synthetic intermediate. Its utility in the construction of complex, biologically active molecules, particularly α1-adrenergic receptor antagonists, underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this scaffold for the design of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers in this dynamic field.

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 3. This compound | 2164-34-3 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 10. drugs.com [drugs.com]

- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Versatile Role of 2-Bromomethyl-1,4-benzodioxane in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-1,4-benzodioxane is a key synthetic intermediate that serves as a cornerstone in the development of a diverse array of pharmacologically active compounds. Its stable 1,4-benzodioxane core, coupled with the reactive bromomethyl group, provides a versatile scaffold for the synthesis of molecules targeting a range of biological systems. This technical guide explores the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of potent and selective ligands for adrenergic and serotonergic receptors, as well as emerging applications in anticancer research. We will delve into the synthesis of this intermediate, its chemical reactivity, and the biological activities of the resulting derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The biological activity of 1,4-benzodioxane derivatives is critically influenced by the nature of the substituent at the C2-position of the dioxan ring and the substitution pattern on the aromatic ring. This compound provides an accessible entry point for introducing a variety of functional groups at this crucial C2-position, primarily through nucleophilic substitution reactions.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, 2-Hydroxymethyl-1,4-benzodioxane.

Experimental Protocol: Synthesis of this compound

A common and efficient method for this transformation is the use of a phosphorus-based brominating agent, such as dibromotriphenylphosphorane, in an aprotic solvent.

Materials:

-

2-Hydroxymethyl-1,4-benzodioxane

-

Dibromotriphenylphosphorane

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Hexane

Procedure:

-

Dissolve 2-Hydroxymethyl-1,4-benzodioxane (1.0 eq) in anhydrous acetonitrile.

-

Add dibromotriphenylphosphorane (1.1-1.2 eq) to the solution at room temperature with stirring.

-

Continue stirring for 30-60 minutes, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Resuspend the residue in a 1:1 mixture of diethyl ether and hexane.

-

Filter the mixture to remove the triphenylphosphine oxide byproduct.

-

Evaporate the filtrate to yield this compound as a solid. This product is often used in subsequent steps without further purification.

Core Applications in Medicinal Chemistry

The reactivity of the bromomethyl group makes this compound an excellent electrophile for N-alkylation reactions with a wide range of primary and secondary amines. This reaction is the foundation for the synthesis of a large number of biologically active 2-(aminomethyl)-1,4-benzodioxane derivatives.

Adrenergic Receptor Antagonists

One of the most significant applications of this compound is in the synthesis of α1-adrenergic receptor antagonists. These agents are crucial in the management of hypertension and benign prostatic hyperplasia.

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction.

A prominent example is the synthesis of analogues of WB-4101, a potent α1-adrenoceptor antagonist. The general structure involves the 2-(aminomethyl)-1,4-benzodioxane core linked to a substituted phenoxyethylamine moiety.

| Compound/Analogue | Receptor Subtype Affinity (Ki, nM) | Reference |

| (S)-WB-4101 | α1A: 0.17, α1B: 2.1, α1D: 0.23 | F. Del Bello et al., J. Med. Chem. 2008, 51, 20, 6359-6370 |

| Analogue 1 (phenoxy) | α1A: 2.5, α1B: 25, α1D: 4.0 | F. Del Bello et al., J. Med. Chem. 2008, 51, 20, 6359-6370 |

| Analogue 2 (2-methoxyphenoxy) | α1A: 0.32, α1B: 5.0, α1D: 0.50 | F. Del Bello et al., J. Med. Chem. 2008, 51, 20, 6359-6370 |

Serotonin Receptor Ligands

Derivatives of this compound are also pivotal in the development of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. These ligands have therapeutic potential as anxiolytics, antidepressants, and antipsychotics.

The 5-HT1A receptor is a GPCR that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of the 5-HT1A receptor also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.

Many 5-HT1A receptor ligands feature a piperazine moiety attached to the 2-(aminomethyl)-1,4-benzodioxane scaffold.

| Compound/Analogue | Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| Compound A | 5-HT1A: 1.2 | Agonist | M. L. López-Rodríguez et al., J. Med. Chem. 2005, 48, 20, 6289-6301 |

| Compound B | 5-HT1A: 3.5 | Partial Agonist | M. L. López-Rodríguez et al., J. Med. Chem. 2005, 48, 20, 6289-6301 |

Anticancer Agents

Recent research has highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents. The mechanism of action can be diverse, including inhibition of key enzymes involved in cancer cell proliferation and survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Add the solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydrazone Derivative 7e | MDA-MB-435 (Melanoma) | 0.20 | R. Dewangan et al., Bioorg. Chem. 2025, 159, 108449 |

| Triazole Derivative 5k | HEPG2 (Hepatocellular Carcinoma) | 0.81 | Y. Zhang et al., Bioorg. Med. Chem. Lett. 2011, 21, 20, 6175-8 |

| Oxadiazole Derivative 7a | HUVEC (Endothelial Cells) | Potent Activity | H. Liu et al., Bioorg. Med. Chem. Lett. 2013, 23, 10, 2876-9 |

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity enable the construction of a vast chemical space of 2-(aminomethyl)-1,4-benzodioxane derivatives. These compounds have demonstrated significant therapeutic potential, particularly as antagonists of α1-adrenergic receptors for cardiovascular and urological conditions, and as ligands of 5-HT1A receptors for central nervous system disorders. Furthermore, the emerging role of the 1,4-benzodioxane scaffold in the development of novel anticancer agents opens up new avenues for drug discovery. The data and protocols presented in this guide underscore the continued importance of this compound in the quest for new and improved therapeutics. Future research will undoubtedly continue to leverage this key intermediate to explore novel biological targets and develop next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromomethyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Bromomethyl-1,4-benzodioxane, a versatile building block in the development of pharmaceuticals and other specialty chemicals.[1] This compound serves as a key intermediate, particularly in the creation of drugs targeting neurological disorders.[1]

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-Hydroxymethyl-1,4-benzodioxane, from catechol and epichlorohydrin. The subsequent step is the bromination of this alcohol to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane

This protocol is adapted from the synthesis of 2-Hydroxymethyl-1,4-benzodioxane.[2]

Materials:

-

Pyrocatechol (0.5 mole)

-

Epichlorohydrin (1.5 moles)

-

10% aqueous potassium hydroxide solution (1 mole)

-

Ether

-

Dilute potassium hydroxide solution

-

Water

-

Ethanol

Procedure:

-

In a reaction vessel, vigorously stir a mixture of 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution at 100°C.[2]

-

After the reaction is complete, cool the mixture.

-

Extract the product with ether.[2]

-

Wash the ether extract with a dilute potassium hydroxide solution followed by water.[2]

-

Dry the ether extract and evaporate the solvent.

-

Recrystallize the crude product from ethanol to yield 2-Hydroxymethyl-1,4-benzodioxane.[2]

Step 2: Synthesis of this compound

This protocol details the bromination of 2-Hydroxymethyl-1,4-benzodioxane to the final product.[3]

Materials:

-

2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol)

-

Acetonitrile (200 mL)

-

Dibromotriphenylphosphorane (50 g, 119 mmol)

-

Ether/hexane mixture (1:1)

Procedure:

-

Dissolve 17.9 g (107 mmol) of 2-Hydroxymethyl-1,4-benzodioxane in 200 mL of acetonitrile.[3]

-

Add 50 g (119 mmol) of dibromotriphenylphosphorane to the solution.[3]

-

Stir the mixture for 30 minutes.[3]

-

Evaporate the solvent.[3]

-

Take up the residue in a 1:1 mixture of ether and hexane.[3]

-

Remove the triphenylphosphine oxide precipitate by filtration.[3]

-

Evaporate the solvent from the filtrate to obtain this compound as a brownish solid.[3] This product is often used without further purification.[3]

Quantitative Data Summary

| Step | Reactant | Moles/Mass | Reagent | Moles/Mass | Solvent | Volume | Product |

| 1 | Pyrocatechol | 0.5 mol | Epichlorohydrin | 1.5 mol | - | - | 2-Hydroxymethyl-1,4-benzodioxane |

| 1 | 10% aq. KOH | 1.0 mol | |||||

| 2 | 2-Hydroxymethyl-1,4-benzodioxane | 17.9 g (107 mmol) | Dibromotriphenylphosphorane | 50 g (119 mmol) | Acetonitrile | 200 mL | This compound |

Synthesis Workflow

Caption: Synthesis pathway for this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromomethyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2-Bromomethyl-1,4-benzodioxane in nucleophilic substitution reactions. This versatile reagent serves as a key building block for introducing the 1,4-benzodioxane moiety into a wide range of molecules, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4][5]

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the context of this compound, the bromine atom serves as an excellent leaving group, facilitating the attachment of various nucleophiles to the methylene (-CH2-) group at the 2-position of the 1,4-benzodioxane ring.

This document outlines the synthetic procedures for the reaction of this compound with oxygen, nitrogen, and sulfur nucleophiles, providing detailed experimental protocols and tabulated data for a variety of substrates.

Synthesis of Starting Material: this compound

A reliable method for the synthesis of this compound from the corresponding alcohol is a prerequisite for its use in subsequent nucleophilic substitution reactions.

Experimental Protocol: Bromination of 2-Hydroxymethyl-1,4-benzodioxane[6]

This protocol describes the conversion of 2-Hydroxymethyl-1,4-benzodioxane to this compound using dibromotriphenylphosphorane.

Materials:

-

2-Hydroxymethyl-1,4-benzodioxane

-

Dibromotriphenylphosphorane

-

Acetonitrile

-

Ether

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 2-Hydroxymethyl-1,4-benzodioxane (17.9 g, 107 mmol) in acetonitrile (200 mL).[6]

-

To the stirred solution, add dibromotriphenylphosphorane (50 g, 119 mmol).[6]

-

Stir the reaction mixture at room temperature for 30 minutes.[6]

-

Remove the solvent by evaporation under reduced pressure.[6]

-

To the residue, add a 1:1 mixture of ether/hexane and mix thoroughly.[6]

-

Remove the precipitated triphenylphosphine oxide by filtration.[6]

-

Evaporate the solvent from the filtrate to obtain this compound as a brownish solid. This material is typically used in the next step without further purification.[6]

Workflow for the Synthesis of this compound:

References

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols: Alkylation of Phenols with 2-Bromomethyl-1,4-benzodioxane

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The alkylation of phenols with 2-Bromomethyl-1,4-benzodioxane via the Williamson ether synthesis is a fundamental method for creating aryl ethers that incorporate this important moiety.[3][4] This reaction is crucial for the synthesis of potential therapeutic agents, including α- and β-adrenergic blocking agents and compounds targeting serotonin receptors. This document provides a detailed protocol for this O-alkylation reaction, a summary of reaction conditions for various phenolic substrates, and visual guides to the reaction pathway and experimental workflow.

Introduction

The synthesis of ethers from an alkoxide and an alkyl halide, known as the Williamson ether synthesis, is a robust and versatile method in organic chemistry.[5] When applied to phenols and this compound, it provides a direct route to a class of compounds with significant pharmacological interest. The reaction proceeds through an SN2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile to displace the bromide from this compound.[6][7] The efficiency of this synthesis allows for the creation of diverse molecular libraries for drug discovery and development.

General Reaction Scheme

The overall transformation involves the formation of a phenoxide followed by its reaction with the alkyl bromide.

Figure 1: General reaction for the alkylation of a substituted phenol with this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-((phenoxymethyl)methyl)-1,4-benzodioxane derivatives. Adjustments to stoichiometry, temperature, and reaction time may be necessary for specific substrates.

3.1 Materials and Equipment

-

Reagents:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH)) (1.5 - 3.0 eq)

-

Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

3.2 Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.0 eq) and the selected anhydrous solvent (e.g., DMF, 0.2-0.5 M).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

-

Alkylating Agent Addition: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 60-90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure product.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The choice of base and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and yields for the alkylation of various phenols with this compound, as adapted from synthetic literature.

| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 92 |

| 2 | 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 18 | 88 |

| 3 | 4-Nitrophenol | Cs₂CO₃ | MeCN | 70 | 6 | 95 |

| 4 | 2-Chlorophenol | K₂CO₃ | DMF | 90 | 24 | 75 |

| 5 | 4-Hydroxyacetophenone | NaH | DMF | 25 | 4 | 85 |

| 6 | Catechol (mono-alkylation) | K₂CO₃ | DMF | 60 | 8 | 65 |

Note: Data is representative and compiled from various synthetic procedures. Yields are isolated yields after purification.

Visualized Pathways and Workflows

5.1 Reaction Pathway Diagram

This diagram illustrates the key steps in the Williamson ether synthesis: phenoxide formation and nucleophilic substitution.

Caption: Williamson ether synthesis pathway for phenol alkylation.

5.2 Experimental Workflow Diagram

This flowchart outlines the complete experimental procedure from setup to final product characterization.

Caption: Step-by-step workflow for synthesis and purification.

Safety Precautions

-

This compound: This reagent is a lachrymator and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Anhydrous solvents like DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

-

Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium and cesium carbonates are irritants.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |